1-[Benzyl(pyridin-2-yl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea
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Overview
Description
1-[Benzyl(pyridin-2-yl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea is a complex organic compound that features a combination of pyridine, pyrimidine, and urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Benzyl(pyridin-2-yl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and pyrimidine intermediates, followed by their coupling through a urea linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[Benzyl(pyridin-2-yl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-[Benzyl(pyridin-2-yl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 1-[Benzyl(pyridin-2-yl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[Benzyl(pyridin-2-yl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)amine
- 1-[Benzyl(pyridin-2-yl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)thiourea
Uniqueness
1-[Benzyl(pyridin-2-yl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[benzyl(pyridin-2-yl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S/c1-14-12-15(2)22-18(21-14)23-19(26)24-29(27,28)25(17-10-6-7-11-20-17)13-16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H2,21,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYAODUVGPKLJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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